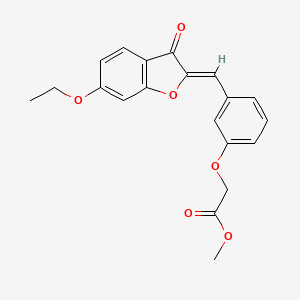

(Z)-methyl 2-(3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Description

Properties

IUPAC Name |

methyl 2-[3-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-15-7-8-16-17(11-15)26-18(20(16)22)10-13-5-4-6-14(9-13)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPOSWDXJOBWCP-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OCC(=O)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OCC(=O)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-(3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is an organic compound characterized by its unique structural features, including a benzofuran derivative. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase inhibitor and its implications in cancer treatment.

The molecular formula of this compound is , with a molecular weight of approximately 395.41 g/mol. The compound features a methanesulfonate group, which is significant for its reactivity and potential biological interactions.

Anticholinesterase Activity

Research has shown that derivatives of benzofuran compounds, similar to this compound, exhibit notable anticholinesterase activity. For instance, a study evaluated a series of benzofuranone derivatives and identified several with high inhibitory potency against acetylcholinesterase, with one compound demonstrating an IC50 value of approximately 10 nM . This suggests that this compound may possess similar properties, making it a candidate for further investigation in neurodegenerative disease treatments.

Cytotoxicity and Cancer Treatment

The compound's potential as an anticancer agent has also been explored. Studies involving related benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. For example, compounds from similar structural classes displayed IC50 values ranging from 19.6 to 28.6 μM against multiple cancer cell lines . These findings indicate that this compound could be effective in inhibiting cancer cell proliferation.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as the ethoxy and oxobenzofuran moieties, contributes significantly to its biological properties. Compounds with similar structures have been shown to inhibit protein tyrosine phosphatase and exhibit anti-inflammatory effects .

Case Studies

- Anticancer Activity : A study reported that related benzofuran derivatives induced apoptosis in MCF-7 cells through specific signaling pathways, including the activation of p38 and JNK pathways while inhibiting ERK signaling . This suggests that this compound may also engage similar mechanisms.

- Neuroprotective Effects : In another investigation focusing on acetylcholinesterase inhibitors, several synthesized compounds exhibited protective effects against neurodegeneration by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with E/Z Isomerism

The stereochemistry of the exocyclic double bond significantly influences biological activity. For example:

- (E)-Methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate (1) and (E)-Methyl 2-phenyl-2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate (2) exhibit strong herbicidal effects on Arabidopsis thaliana, with compound 1 showing greater root growth inhibition (ED₅₀: 0.8 μM) and 2 causing severe root malformations .

Substituent Variations in Benzofuran Derivatives

Table 1: Key Structural and Functional Differences

Mechanistic Insights

- Herbicidal Action : The target compound’s E-isomer analogues inhibit root growth by disrupting auxin signaling and nutrient uptake, with ED₅₀ values <1 μM . The Z-isomer’s activity may depend on similar mechanisms but requires empirical validation.

- Synthesis Pathways : Like compound 1 and 2 , the target compound can be synthesized via Pd-catalyzed oxidative carbonylation, though reaction conditions (e.g., solvent, temperature) may vary to stabilize the Z-configuration .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Methyl esters generally exhibit slower hydrolysis than ethyl esters, which may prolong herbicidal activity .

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?

- Answer : Link its electronic properties (e.g., fluorescence) to photodynamic therapy (PDT) mechanisms or organic semiconductor applications. Use molecular docking to predict protein binding (e.g., COX-2 inhibition) and validate with in vitro assays. Collaborate with computational chemists to align experimental data with QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.